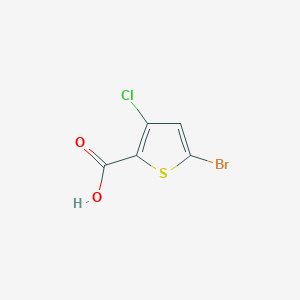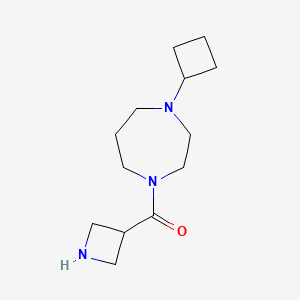
tert-butyl 5-(2-chloroethyl)-2,3-dihydro-1H-indole-1-carboxylate
Vue d'ensemble
Description
“tert-butyl 5-(2-chloroethyl)-2,3-dihydro-1H-indole-1-carboxylate” is a complex organic compound. It likely contains an indole group, which is a prevalent moiety in many natural products and drugs . The tert-butyl and 2-chloroethyl groups suggest that this compound could be a derivative of indole, possibly synthesized for specific research purposes.
Applications De Recherche Scientifique
Neuropharmacological Research
Research has highlighted the importance of indole derivatives, such as tert-butyl 5-(2-chloroethyl)-2,3-dihydro-1H-indole-1-carboxylate, in neuropharmacology. For instance, studies have shown that various indole carboxylic acids and esters have significant effects on rat behavior, suggesting their potential use in exploring neurological pathways and disorders (Andreani et al., 1991).
Carcinogenesis Inhibition
Indole derivatives have also been investigated for their potential in inhibiting chemical carcinogenesis. A study on the synthesis and chemical carcinogen inhibitory activity of 2-tert-butyl-4-hydroxyanisole, a compound structurally similar to tert-butyl 5-(2-chloroethyl)-2,3-dihydro-1H-indole-1-carboxylate, showed significant reduction in tumor formation, indicating the potential of such compounds in cancer prevention or treatment (Lam et al., 1979).
Pulmonary Toxicity Research
Another critical area of research involving similar compounds is the study of their toxicity and metabolic pathways. For instance, the pulmonary toxicity of butylated hydroxytoluene and related alkylphenols has been extensively studied to understand their toxic potency and structural requirements for toxic activity. This research is crucial for evaluating the safety of chemicals structurally related to tert-butyl 5-(2-chloroethyl)-2,3-dihydro-1H-indole-1-carboxylate (Mizutani et al., 1982).
Metabolic Pathway Exploration
Understanding the metabolic pathways of chemicals similar to tert-butyl 5-(2-chloroethyl)-2,3-dihydro-1H-indole-1-carboxylate is also of significant interest. Research on the metabolism of tert-butylhydroquinone to S-substituted conjugates sheds light on the potential nephrotoxicity of such compounds and their metabolic processes in living organisms (Peters et al., 1996).
Propriétés
IUPAC Name |
tert-butyl 5-(2-chloroethyl)-2,3-dihydroindole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO2/c1-15(2,3)19-14(18)17-9-7-12-10-11(6-8-16)4-5-13(12)17/h4-5,10H,6-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSOGILKNZBKVPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C1C=CC(=C2)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70735332 | |
| Record name | tert-Butyl 5-(2-chloroethyl)-2,3-dihydro-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70735332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 5-(2-chloroethyl)-2,3-dihydro-1H-indole-1-carboxylate | |
CAS RN |
860024-94-8 | |
| Record name | tert-Butyl 5-(2-chloroethyl)-2,3-dihydro-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70735332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 5-(2-chloroethyl)-2,3-dihydro-1H-indole-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2R,5S)-5-(methanesulfonamidomethyl)pyrrolidin-2-yl]-N-methylacetamide](/img/structure/B1444533.png)


![8-(Benzyloxy)-3-chloroimidazo[1,2-a]pyridine](/img/structure/B1444538.png)

![2-({[3-(Trifluoromethyl)phenyl]amino}methyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione](/img/structure/B1444540.png)






![3,6-Bis(5-bromothiophen-2-yl)-2,5-dioctylpyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B1444553.png)
